9-Phenyltriptycene

Description

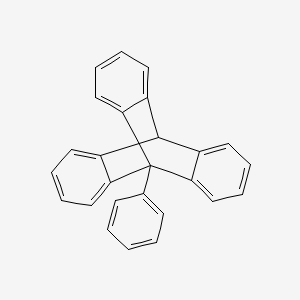

Structure

3D Structure

Properties

CAS No. |

20466-07-3 |

|---|---|

Molecular Formula |

C26H18 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

InChI |

InChI=1S/C26H18/c1-2-10-18(11-3-1)26-22-15-7-4-12-19(22)25(20-13-5-8-16-23(20)26)21-14-6-9-17-24(21)26/h1-17,25H |

InChI Key |

XCTQVOJXLXFEML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)C6=CC=CC=C36 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Phenyltriptycene and Functionalized Analogues

Direct Synthesis of 9-Phenyltriptycene

The direct synthesis of this compound primarily involves the formation of a crucial carbon-carbon (C-C) bond at the bridgehead position of the triptycene (B166850) scaffold. Cross-coupling reactions have emerged as powerful tools for achieving this transformation.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions provide a versatile platform for the synthesis of this compound by connecting a phenyl group to the 9-position of a triptycene precursor. Various metal-catalyzed methods have been developed to facilitate this sterically hindered C-C bond formation.

Organocopper reagents have proven effective in the synthesis of 9-arylated triptycenes, overcoming the steric hindrance at the bridgehead position. nih.govscispace.com A notable approach involves the palladium-catalyzed cross-coupling of a 9-triptycenylcopper(I) complex with aryl halides. nih.govscispace.com This method demonstrates good functional group tolerance, allowing for the coupling of various substituted aryl halides. nih.govscispace.com

For instance, the reaction of 9-triptycenylcopper(I) with different aryl iodides in the presence of a palladium catalyst and a suitable ligand affords the corresponding 9-aryltriptycene derivatives in good yields. nih.gov This strategy has been successfully applied to synthesize a range of 9-arylated triptycenes with both electron-donating and electron-withdrawing groups on the phenyl ring. nih.govscispace.com The key to this reactivity lies in the favorable energetics of the transmetalation step involving the organocopper species and the palladium catalyst. rsc.orgresearchgate.net

Table 1: Examples of Organocopper Cross-Coupling for 9-Aryltriptycene Synthesis

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | This compound | 86 |

| 4-Iodoanisole | 9-(4-Methoxyphenyl)triptycene | 82 |

| 4-Iodobenzonitrile | 9-(4-Cyanophenyl)triptycene | 90 |

| 2-Iodotoluene | 9-(o-Tolyl)triptycene | 75 |

Data sourced from multiple studies on organocopper cross-coupling reactions. nih.govscispace.com

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively utilized for the formation of C-C bonds. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are prominent methods. nih.gov

The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide, has been employed to synthesize triphenylene-based triptycenes. researchgate.net While not a direct synthesis of this compound itself, this methodology highlights the utility of palladium catalysis in constructing complex triptycene architectures. Similarly, the Stille coupling, which pairs an organotin compound with an organic halide, has been used to prepare 9-(3-indenyl)anthracene, a precursor that can be converted to a triptycene derivative. nih.gov The Negishi coupling, utilizing an organozinc reagent, has also been reported for the synthesis of 9-ferrocenylanthracene, another precursor for triptycene synthesis. nih.gov

Table 2: Overview of Palladium-Catalyzed Coupling Reactions for Triptycene Precursors

| Coupling Reaction | Nucleophile | Electrophile | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki | Organoboron | Aryl Halide | Pd(PPh₃)₄ / Base |

| Stille | Organotin | Aryl Halide | Pd(PPh₃)₄ |

| Negishi | Organozinc | Aryl Halide | (dppf)PdCl₂ |

General information on common palladium-catalyzed cross-coupling reactions. nih.govyoutube.comnih.gov

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. nih.gov While specific examples focusing solely on the direct synthesis of this compound via nickel catalysis are less commonly reported in introductory literature, the principles of nickel-catalyzed cross-coupling are applicable. Nickel catalysts can facilitate the coupling of aryl halides with organometallic reagents under various conditions. organic-chemistry.org The development of nickel-catalyzed methods for the synthesis of sterically hindered compounds like this compound is an active area of research.

Strategies for Substituted Phenyltriptycene Synthesis

The synthesis of functionalized phenyltriptycene analogues often relies on constructing the triptycene skeleton from appropriately substituted precursors. The Diels-Alder cycloaddition is a cornerstone of this approach.

Diels-Alder Cycloaddition Routes Utilizing Substituted Anthracenes or Benzynes

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly effective method for forming the bicyclo[2.2.2]octatriene core of triptycenes. mdpi.comencyclopedia.pub This reaction typically involves an anthracene (B1667546) derivative as the diene and a benzyne (B1209423) or a substituted benzoquinone as the dienophile. mdpi.comencyclopedia.pub By using substituted anthracenes or benzynes, a wide variety of functionalized triptycenes can be accessed. researchgate.net

The reaction of a substituted anthracene with benzyne, generated in situ from precursors like anthranilic acid, leads to the formation of a triptycene with substituents on the aromatic rings derived from the anthracene. encyclopedia.pubacs.org For instance, reacting a 9-substituted anthracene with benzyne will yield a 9-substituted triptycene. researchgate.net This method has been used to synthesize a series of 9-position substituted triptycene derivatives. researchgate.net

Alternatively, substituted benzynes can react with anthracene to introduce functionalities onto the newly formed aromatic ring of the triptycene. The regioselectivity of the Diels-Alder reaction can be influenced by the substituents on both the anthracene and the benzyne, which can be a challenge to control. researchgate.net However, this approach offers a powerful route to complex and highly substituted triptycene structures. oregonstate.eduresearchgate.net

Table 3: Diels-Alder Routes to Substituted Triptycenes

| Diene | Dienophile | Resulting Triptycene Feature |

|---|---|---|

| Substituted Anthracene | Benzyne | Substitution on the original anthracene rings |

| Anthracene | Substituted Benzyne | Substitution on the newly formed aromatic ring |

| Substituted Anthracene | Substituted Benzyne | Multiple substitutions on the triptycene core |

General strategies for synthesizing substituted triptycenes via the Diels-Alder reaction. mdpi.comencyclopedia.pubresearchgate.net

Derivatization of the Phenyl Moiety after Core Construction (e.g., nitration, amination)

Post-synthetic modification of the this compound scaffold, specifically on the pendant phenyl ring, is a less common strategy compared to the synthesis from pre-functionalized precursors. Standard electrophilic aromatic substitution reactions, such as nitration and subsequent amination, are theoretically possible. uci.edumakingmolecules.com However, the literature predominantly features the synthesis of functionalized 9-phenyltriptycenes via the Diels-Alder reaction between a pre-functionalized 9-phenylanthracene (B14458) and a dienophile like benzyne. nih.gov

For instance, the synthesis of 9-(nitrophenyl)triptycene is typically achieved by reacting 9-(nitrophenyl)anthracene with benzyne, followed by the reduction of the nitro group to an amino group. This precursor-based approach is often favored due to challenges in controlling regioselectivity and potential side reactions when applying harsh nitrating conditions to the complete triptycene structure. nih.gov The directing effects of the bulky triptycenyl substituent on the phenyl ring would theoretically favor substitution at the para and ortho positions, though steric hindrance would likely inhibit the ortho positions significantly.

Functionalization at Peri-Positions of the Triptycene Core

Functionalization of the aromatic rings of the triptycene core itself, particularly at the peri positions (those ortho to the bridgehead carbons, i.e., 1, 8, 13), is challenging due to steric hindrance and unique electronic effects. encyclopedia.pub Direct electrophilic aromatic substitution on the parent triptycene scaffold shows a strong preference for the less sterically hindered beta positions (e.g., position 2).

This phenomenon is described as the "fused ortho effect," where the strained bicyclo[2.2.2]octatriene core acts as a deactivating, meta/para directing group. nih.gov For example, the nitration of triptycene yields a mixture of products with a significant preference for the beta-substituted isomer over the alpha (peri) substituted isomer. nih.govthieme-connect.com

To achieve regioselective synthesis of peri-functionalized triptycenes, researchers have developed alternative strategies that bypass direct electrophilic substitution. One successful approach involves the [4+2] cycloaddition of appropriately substituted anthracenes with dienophiles like 1,4-benzoquinone. nih.gov This method allows for the strategic placement of functional groups on the anthracene precursor, which are then incorporated into the final triptycene structure at the desired peri positions. nih.gov

| Position | Isomer Type | Relative Yield | Reference |

|---|---|---|---|

| α (e.g., 1) | Peri-substituted | Low | nih.gov |

| β (e.g., 2) | Beta-substituted | High (Major Product) | nih.gov |

Synthesis of Boron-Nitrogen Triptycene Analogues

The replacement of carbon atoms within the triptycene framework with isoelectronic boron-nitrogen (B-N) units has produced a novel class of heteroaromatic analogues with distinct electronic and structural properties. rsc.org Two primary synthetic strategies have emerged for creating these B-N triptycenes.

One prominent method involves the reaction of tris(pyrazol-1-yl)borate anions with organodibromoboranes. rsc.org This approach leads to the formation of cationic pyrazolyl-bridged pyrazaboles, which are considered full B-N analogues of triptycene. rsc.orgrsc.org This synthesis is versatile, allowing for the creation of both symmetrically and unsymmetrically functionalized B-N triptycenes by varying the substituents on the borane (B79455) precursors. rsc.org

Another powerful strategy is analogous to the classic Wittig synthesis of triptycene. nih.govresearchgate.net It employs a [4+2] cycloaddition reaction between an anionic 9,10-dihydro-9,10-diboraanthracene dianion and in situ generated benzyne. nih.govresearchgate.net This reaction yields 9,10-diboratatriptycene salts, where the two bridgehead carbon atoms are replaced by boron atoms. nih.gov These boron-centered bridgeheads are nucleophilic and can be further functionalized, for example, through reactions with dichloromethane (B109758) to form bridgehead-chlorinated derivatives. nih.govresearchgate.net

| Synthetic Method | Key Precursors | Resulting Analogue Type | Reference |

|---|---|---|---|

| Pyrazabole Formation | Potassium tris(pyrazol-1-yl)borates + Dibromo(organyl)boranes | Cationic Pyrazolyl-Bridged Pyrazaboles | rsc.org, rsc.org |

| [4+2] Cycloaddition | 9,10-Dihydro-9,10-diboraanthracene dianions + Benzyne | 9,10-Diboratatriptycene Salts | nih.gov, researchgate.net |

Conformational Dynamics and Rotational Isomerism in 9 Phenyltriptycene Systems

Analysis of Hindered Internal Rotation about the C9-Phenyl Bond

The rotation of the phenyl group in 9-phenyltriptycene is not free and is characterized by a significant energy barrier. This barrier arises from the steric repulsion between the ortho-hydrogens of the phenyl ring and the peri-hydrogens of the triptycene (B166850) framework. As the phenyl group rotates, it passes through higher-energy transition states where these hydrogens are in close proximity, leading to steric strain.

The energy barrier to rotation in this compound systems can be experimentally determined using dynamic nuclear magnetic resonance (DNMR) spectroscopy. This technique allows for the quantification of the rate of a chemical exchange process, in this case, the interconversion between different rotational conformations.

DNMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale. In the case of this compound, the protons on the triptycene skeleton that are close to the phenyl ring will experience different magnetic environments depending on the orientation of the phenyl group. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for these protons in the different rotameric forms. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged signal. By analyzing the lineshape of the NMR signals at different temperatures, the rate constant for the rotation can be determined, and from this, the free energy of activation (ΔG‡) for the process can be calculated.

Variable-temperature (VT) NMR studies are essential for determining the activation parameters of the rotational process, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, in addition to the free energy of activation (ΔG‡). By measuring the rate constant (k) at various temperatures and plotting ln(k/T) against 1/T (an Eyring plot), the activation parameters can be extracted from the slope and intercept of the resulting line.

These studies involve recording NMR spectra at a range of temperatures, from a low temperature where the exchange is slow to a high temperature where it is fast. The coalescence temperature (Tc), the temperature at which two exchanging signals merge into a single broad peak, is a key parameter used in these calculations.

Table 1: Representative Data from VT-NMR Studies on Hindered Rotation in Aromatic Systems

| Compound | Coalescence Temp. (Tc) | ΔG‡ (kcal/mol) |

| 9,10-bis(3-fluorophenyl)anthracene | Not specified | ~21 |

| 9-(1-naphthyl)-10-phenylanthracene | Not specified | >21 |

Note: Data for analogous anthracene (B1667546) systems are presented to illustrate the typical magnitude of rotational barriers in sterically hindered aromatic compounds.

The hindered rotation about the C9-phenyl bond can lead to the existence of stable rotational isomers, or rotamers, which can be observed and characterized by NMR spectroscopy at low temperatures. In substituted this compound derivatives, the presence of substituents on the phenyl ring or the triptycene skeleton can lead to distinct rotameric forms with different energies and, therefore, different population ratios.

Experimental Determination of Rotational Barriers (ΔG‡)[6],[2],[8],[9],[10],

Influence of Steric and Electronic Factors on Rotational Dynamics

The dynamics of the phenyl group rotation in this compound systems are highly sensitive to both steric and electronic factors. These factors can be systematically studied by introducing substituents on the phenyl ring or the triptycene framework.

The introduction of substituents at the ortho-positions of the phenyl ring is expected to have a dramatic effect on the rotational dynamics. An ortho-substituent, even a relatively small one like a methyl group, will significantly increase the steric hindrance with the triptycene skeleton. This increased steric repulsion will raise the energy of the transition state for rotation, leading to a higher rotational barrier.

It is anticipated that the presence of one or more ortho-substituents would slow down the rotation to the extent that distinct rotamers could be isolated at room temperature, a phenomenon known as atropisomerism. The magnitude of this effect would depend on the size of the ortho-substituent, with larger groups leading to higher rotational barriers.

Table 2: Expected Trend of Rotational Barriers with Increasing Steric Hindrance

| 9-Aryl Group | Ortho-Substituent | Expected Relative Rotational Barrier (ΔG‡) |

| Phenyl | H | Baseline |

| o-Tolyl | -CH₃ | Higher |

| 2,6-Xylyl | -CH₃, -CH₃ | Significantly Higher |

| Mesityl | -CH₃, -CH₃, -CH₃ | Very High |

This systematic increase in steric hindrance provides a powerful tool for tuning the rotational dynamics in this compound systems and for designing molecular systems with specific conformational properties.

Steric Effects from Peri-Substituents on the Triptycene Skeleton

The introduction of substituents at the peri positions (1, 8, and 13) of the triptycene skeleton creates a sterically crowded environment that significantly influences the rotational barrier of the 9-phenyl group. The rigid and spatially well-defined nature of the triptycene framework makes it an excellent platform for studying the consequences of steric hindrance. mdpi.com

The placement of bulky groups at these peri positions can lead to a significant distortion of the triptycene molecule. For instance, the introduction of three bulky silyl (B83357) groups in an "all-syn" arrangement at the 1, 8, and 13 positions results in considerable steric congestion, causing a distortion in the molecule as evidenced by X-ray crystallography. mdpi.com In the case of 1,8,13-trisubstituted triptycene with SiMe3 groups, the dihedral angle of Si-C1-C9a-C9 was found to be 21.7°, a significant deviation from the less than 5° angle observed in unsubstituted triptycene. mdpi.com This steric strain can be harnessed to create a singular environment around a catalytic site, leading to chemoselective reactions. mdpi.comencyclopedia.pub

Electronic Effects of Substituents on Rotational Barriers and Conformations

The electronic nature of substituents on both the triptycene skeleton and the 9-phenyl ring can modulate the rotational barriers and the relative stability of different conformations. While the literature on the systematic study of electronic effects specifically in this compound systems is not abundant, general principles of physical organic chemistry can be applied.

Role of Intramolecular Non-Covalent Interactions in Rotational Potential

Weak intramolecular non-covalent interactions play a crucial role in determining the conformational preferences and the magnitude of rotational barriers in this compound systems. These subtle forces, though individually weak, can collectively exert a significant influence on the molecule's dynamics.

CH/π-Interactions between Peri-Hydrogens and the Phenyl Ring

A significant stabilizing interaction in this compound is the CH/π interaction between the C-H bonds of the peri-hydrogens (at positions 1, 8, and 13) of the triptycene stator and the π-electron cloud of the phenyl rotor. These interactions can influence the relative energies of the different rotamers.

The existence and importance of these CH/π interactions can be investigated through structural analysis, temperature-dependent nuclear magnetic resonance (NMR) studies, and density functional theory (DFT) calculations. By comparing the structures of different substituted phenyltriptycenes, the presence of these interactions can be confirmed. The design of the rotational potential in a phenyltriptycene molecular rotor can be achieved by exploiting the CH/π-interaction between a triptycene hydrogen and the phenyl group.

Other Weak Interactions (e.g., Hydrogen Bonds, n→π* Interactions)

While CH/π interactions are prominent, other weak interactions can also contribute to the conformational landscape of appropriately substituted this compound derivatives.

Hydrogen Bonds: The introduction of functional groups capable of forming intramolecular hydrogen bonds can significantly impact the rotational dynamics. For instance, if a substituent on the phenyl ring can act as a hydrogen bond acceptor and a peri-substituent on the triptycene skeleton can act as a hydrogen bond donor, a specific rotamer could be stabilized. The formation of intramolecular hydrogen bonds is known to influence the conformation and properties of molecules, and in the context of this compound, could be used to lock the molecule into a preferred rotational state. rsc.orgnih.gov However, specific studies detailing the role of intramolecular hydrogen bonding in this compound are not prevalent in the reviewed literature.

n→π* Interactions: An n→π* interaction involves the donation of electron density from a lone pair (n) of one atom into an empty π* orbital of a nearby carbonyl or other unsaturated group. nih.govnih.gov These interactions, though weak, are recognized as important conformational determinants in various molecular systems, particularly in proteins and peptides. nih.govnih.gov In principle, if a this compound derivative were to contain a carbonyl group on the phenyl ring and a suitable lone-pair donor on a peri-substituent of the triptycene skeleton, an n→π* interaction could influence the rotational preference. The strength of such an interaction would be highly dependent on the geometry and the electronic nature of the involved groups. harvard.edu Despite the potential for such interactions in suitably functionalized 9-phenyltriptycenes, the current body of literature does not provide specific examples or detailed studies on their role in this particular system.

Advanced Spectroscopic Techniques for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Behavior

NMR spectroscopy is a powerful tool for probing the dynamic processes in 9-phenyltriptycene, most notably the rotation of the phenyl group attached to the bridgehead carbon.

In the ¹H NMR spectrum, the bridgehead proton (H-10) is expected to appear as a singlet at a characteristic downfield chemical shift due to its unique position at the intersection of the three benzene (B151609) rings. The aromatic protons of the triptycene (B166850) skeleton would give rise to a complex pattern of multiplets in the aromatic region. The protons of the 9-phenyl group will also resonate in this region, with their chemical shifts influenced by their proximity to the triptycene cage.

The ¹³C NMR spectrum will show distinct signals for the bridgehead carbons (C-9 and C-10) and the other carbons of the triptycene framework. The carbon atoms of the phenyl group will also have characteristic chemical shifts. Quaternary carbons, which lack directly attached protons, often exhibit weaker signals in proton-decoupled ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges and data from analogous compounds.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-10 | ~5.5-6.0 | - |

| Aromatic-H (Triptycene) | ~7.0-7.5 | - |

| Aromatic-H (Phenyl) | ~7.2-7.8 | - |

| C-9 | - | ~55-60 |

| C-10 | - | ~50-55 |

| Aromatic-C (Triptycene) | - | ~120-145 |

| Aromatic-C (Phenyl) | - | ~125-140 |

| C-ipso (Phenyl) | - | ~140-150 |

The rotation of the phenyl group in this compound is a dynamic process that can be studied using variable-temperature NMR experiments. At low temperatures, this rotation is slow on the NMR timescale, leading to distinct signals for the ortho and meta protons (and carbons) of the phenyl group due to their different magnetic environments relative to the triptycene cage. As the temperature is increased, the rate of rotation increases. When the rate of this exchange becomes comparable to the frequency difference between the signals, the peaks broaden. At even higher temperatures, the rotation becomes fast on the NMR timescale, and the ortho and meta positions become chemically equivalent, resulting in single, sharp signals.

Line shape analysis of the temperature-dependent NMR spectra allows for the determination of the rate constants for the rotational process at different temperatures. By fitting the experimental spectra to theoretical models, the kinetics of the phenyl group rotation can be quantified.

Exchange Spectroscopy (EXSY) is a two-dimensional NMR technique that can also be used to measure the rates of chemical exchange. In an EXSY experiment, cross-peaks appear between the signals of nuclei that are exchanging with each other. The intensity of these cross-peaks is related to the rate of the exchange process. This technique is particularly useful for studying slower exchange processes and can provide detailed information about the pathways of exchange. For this compound, EXSY could be used to directly observe the exchange between the non-equivalent ortho and meta protons of the phenyl group at temperatures where the rotation is slow to intermediate.

While specific kinetic data for the parent this compound is not readily found in the literature, studies on substituted 9-aryltriptycenes have demonstrated the utility of these methods in determining rotational barriers, which are typically in the range of 10-20 kcal/mol.

The concept of "gearing" or correlated rotation is a significant area of research in triptycene chemistry. In molecules containing multiple rotating groups in close proximity, the rotation of one group can be coupled to the rotation of another, much like mechanical gears. This correlated motion arises from the steric interactions between the rotating units.

In the context of this compound, while there is only one primary rotator, the principle of correlated motion becomes highly relevant in more complex triptycene systems. For instance, in molecules containing two triptycene units connected by a single bond, the rotation of one triptycene "paddlewheel" is often correlated with the rotation of the other. NMR techniques, particularly EXSY and line shape analysis, are instrumental in detecting and quantifying these gearing processes. The observation of specific patterns of exchange in the NMR spectra can provide evidence for correlated rotation as opposed to random, uncorrelated motions.

While this compound itself does not exhibit intermolecular gearing, the study of its rotational dynamics provides a fundamental basis for understanding the more intricate dynamic processes in larger, multi-triptycene systems where gearing is a key feature.

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. carleton.edu A crystal structure of this compound would provide precise information about its molecular geometry, bond lengths, bond angles, and how the molecules pack together in a crystal lattice.

While a specific, publicly available crystal structure of the parent this compound is not found, the general structural features can be inferred from the numerous crystallographic studies on triptycene derivatives.

The triptycene framework is known for its rigid and well-defined geometry. The C-C bond lengths within the benzene rings are expected to be in the typical aromatic range of 1.38-1.40 Å. The C-C single bonds of the triptycene cage are expected to be slightly elongated due to steric strain, typically in the range of 1.53-1.55 Å. The bond angles around the sp³-hybridized bridgehead carbons (C-9 and C-10) are expected to be close to the ideal tetrahedral angle of 109.5°, but may show some distortion due to the rigid framework. The C(9)-C(ipso) bond connecting the phenyl group to the triptycene cage would be a standard sp³-sp² single bond.

Table 2: Expected Bond Lengths and Angles for this compound in the Crystalline State (Note: These are typical values based on crystallographic data of related compounds.)

| Bond/Angle | Expected Value |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-C (aliphatic cage) | 1.53 - 1.55 Å |

| C(9)-C(ipso) | ~1.51 Å |

| C-H (aromatic) | ~0.95 Å |

| C-C-C (aromatic) | ~120° |

| C-C-C (aliphatic cage) | ~109.5° (with some distortion) |

The way in which this compound molecules arrange themselves in a crystal is determined by a balance of intermolecular forces. Due to the propeller-like shape of the triptycene unit and the presence of the phenyl substituent, efficient packing can be complex.

The primary intermolecular interactions expected in the crystal structure of this compound are van der Waals forces, specifically π-π stacking and C-H···π interactions. The flat aromatic surfaces of the triptycene blades and the phenyl group can engage in π-π stacking interactions with neighboring molecules. Additionally, the C-H bonds of one molecule can interact with the electron-rich π systems of an adjacent molecule in C-H···π interactions.

Mass Spectrometry (MS) for Molecular Confirmation (e.g., HRMS, ESI-MS, APCI-MS)

Mass spectrometry serves as a cornerstone in the analytical toolkit for the structural confirmation of synthetic compounds, providing a direct measure of the molecular weight and, through fragmentation analysis, valuable insights into the molecular structure. For a rigid, non-polar molecule like this compound, a variety of ionization techniques can be employed to achieve its transition into the gas phase for mass analysis. High-Resolution Mass Spectrometry (HRMS) is particularly crucial, as it provides the high mass accuracy necessary to confirm the elemental composition of the molecule. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly utilized soft ionization methods that are well-suited for generating intact molecular ions of organic molecules, thereby facilitating unambiguous molecular weight determination.

In the context of this compound, HRMS analysis is indispensable for confirming its molecular formula, C₂₆H₁₈. The exact mass calculated for the neutral molecule is 330.14085. Depending on the ionization technique employed, the observed mass-to-charge ratio (m/z) will correspond to different ionic species.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C and ¹H).

For instance, in a study characterizing a derivative, 9-(3,5-dinitrophenyl)triptycene, High-Resolution Mass Spectrometry with an Atmospheric Pressure Chemical Ionization Time-of-Flight (APCI-TOF) analyzer was used. rsc.org This technique is also applicable to the parent compound, this compound. In APCI, protonated molecular ions, [M+H]⁺, are commonly formed. The expected high-resolution mass for the protonated this compound would be calculated for the formula C₂₆H₁₉⁺.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly effective for polar molecules but can also be used for non-polar compounds, often with the aid of a suitable solvent system or dopant that facilitates ionization. For a non-polar aromatic hydrocarbon like this compound, ionization via ESI might be less efficient than other methods. However, the formation of radical cations ([M]⁺•) or adducts with ions present in the solvent (e.g., [M+Na]⁺ or [M+K]⁺) can be observed. The high-resolution measurement of these ions would provide definitive confirmation of the molecular weight.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

APCI is another soft ionization technique that is well-suited for the analysis of relatively non-polar to moderately polar compounds. In APCI, the sample is vaporized, and ionization is initiated by a corona discharge in a reagent gas. For this compound, APCI is expected to efficiently produce protonated molecules ([M+H]⁺) in the positive ion mode. The high-resolution mass measurement of this ion would be a key piece of data for its characterization.

The following table summarizes the expected high-resolution mass spectrometry data for this compound, which would be used for its molecular confirmation.

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺• (Radical Cation) | C₂₆H₁₈⁺• | 330.14085 |

| [M+H]⁺ (Protonated Molecule) | C₂₆H₁₉⁺ | 331.14868 |

| [M+Na]⁺ (Sodium Adduct) | C₂₆H₁₈Na⁺ | 353.12279 |

| [M+K]⁺ (Potassium Adduct) | C₂₆H₁₈K⁺ | 369.10473 |

These calculated values serve as the benchmark against which experimental data from HRMS, ESI-MS, or APCI-MS would be compared. A close agreement between the observed m/z and the calculated m/z, typically within a few parts per million (ppm), provides strong evidence for the correct assignment of the molecular formula and, consequently, the confirmation of the synthesis of this compound.

Computational Chemistry and Theoretical Investigations of 9 Phenyltriptycene

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and energetics. For 9-phenyltriptycene, these methods have been instrumental in elucidating its preferred conformations, the energy barriers associated with phenyl group rotation, and its electronic properties.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on this compound and related systems have provided a wealth of information regarding their structural and electronic characteristics.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the triptycene (B166850) cage. The conformational energy landscape maps the potential energy of the molecule as a function of this rotational coordinate.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Triptycene Derivative

| Parameter | Value |

| Bond Length (C-C aromatic) | ~1.40 Å |

| Bond Length (C-C bridgehead) | ~1.54 Å |

| Bond Angle (Aromatic C-C-C) | ~120° |

| Bond Angle (Bridgehead C-C-C) | ~109.5° |

| Dihedral Angle (Triptycene Blade) | ~120° |

Note: This table provides illustrative DFT-calculated geometrical parameters for a generic substituted triptycene. Actual values for this compound would require specific calculations.

A key aspect of the computational study of this compound is the determination of the rotational potential energy surface (PES) of the phenyl group. This surface describes the energy of the molecule as the phenyl group rotates around the C9-C1' bond. The maxima on this surface correspond to transition states for rotation, and the energy difference between the minima (ground states) and maxima represents the rotational barrier.

Studies on analogous systems, such as 9-phenylanthracene (B14458), have shown that the barrier to phenyl rotation is significant. For 9-phenylanthracene, the calculated rotational barrier is approximately 21 kcal/mol. nih.gov This high barrier is a result of the steric hindrance between the ortho-hydrogens of the phenyl group and the peri-hydrogens of the anthracene (B1667546) core. A similar, substantial rotational barrier would be expected for this compound due to the steric interactions between the phenyl group and the flanking benzo rings of the triptycene scaffold.

The transition state for this rotational process would involve an eclipsed arrangement where the ortho-hydrogens of the phenyl group pass over the peri-positions of the triptycene's aromatic blades. Locating this transition state computationally involves techniques that search for a first-order saddle point on the potential energy surface.

Table 2: Calculated Rotational Barriers for Phenyl Rotation in Related Aromatic Systems

| Molecule | Method | Rotational Barrier (kcal/mol) |

| 9-Phenylanthracene | DFT | ~21 |

| N-Benzhydrylformamides (Aryl rotation) | DFT | 2.5 - 9.8 |

Note: This table provides examples of calculated rotational barriers in related systems to illustrate the expected magnitude for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich triptycene framework, while the LUMO may have contributions from both the triptycene and the phenyl substituent. The precise energies and spatial distributions of these orbitals can be readily calculated using DFT. A larger HOMO-LUMO gap generally implies greater kinetic stability and lower chemical reactivity. nih.gov

Table 3: Illustrative HOMO-LUMO Data for an Aromatic Hydrocarbon

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: This table presents typical HOMO-LUMO energy values for an aromatic hydrocarbon, calculated using DFT. Specific values for this compound would require dedicated calculations.

High-level ab initio methods, while computationally more demanding than DFT, can provide highly accurate predictions of spectroscopic properties. Methods such as the Similarity-Transformed Equation-of-Motion Domain-based Local Pair Natural Orbital Coupled Cluster with Singles and Doubles (STEOM-DLPNO-CCSD) are powerful tools for calculating electronic excitation energies, which are fundamental to understanding a molecule's UV-Vis spectrum.

While no specific application of STEOM-DLPNO-CCSD to this compound has been found in the surveyed literature, such calculations would be valuable for accurately predicting its absorption and emission properties. Ab initio methods are also extensively used for the prediction of other spectroscopic data, such as NMR chemical shifts. nih.govmodgraph.co.uk The rigid and well-defined structure of the triptycene framework makes it an excellent candidate for benchmarking the accuracy of these computational techniques against experimental NMR data. nih.gov

Empirical Force Field (EFF) and Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational space of large molecules. These methods represent a molecule as a collection of atoms connected by springs, and the potential energy is calculated based on a set of parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions.

For this compound, MM calculations can be used to rapidly map the conformational landscape associated with phenyl group rotation. While less accurate than quantum mechanical methods, MM can provide a good initial overview of the low-energy conformers and the approximate energy barriers between them. A study on various triptycene derivatives using the MM3 force field has demonstrated the utility of this approach in understanding their conformational preferences. acs.org The development of accurate force field parameters is crucial for the reliability of MM calculations. youtube.com

Conformational searches using molecular mechanics can systematically explore the rotational potential energy surface of the phenyl group, identifying the stable staggered conformations and the higher-energy eclipsed transition states. This information is valuable for understanding the dynamic behavior of this compound in different environments.

Density Functional Theory (DFT) Studies[6],[2],[8],[7],[5],[19],

Molecular Dynamics (MD) Simulations

While molecular dynamics simulations are a powerful tool for examining the structure and dynamics of molecular crystals, specific MD studies focusing on this compound are not extensively detailed in the literature. rsc.org General applications of MD simulations on organic crystals have demonstrated the ability to reproduce molecular and crystal structures and to observe internal rotations, such as those of methyl or phenyl groups. rsc.org However, for the specific case of this compound, much of the understanding of its dynamic behavior is inferred from other computational methods and experimental data.

The internal rotation of the phenyl group relative to the triptycene framework is a key feature of this compound's chemistry. Computational studies, often employing empirical force field calculations, have been used to create conformational maps of internal rotation in related 9-substituted triptycenes. researchgate.net These theoretical models are then compared with experimental data, such as variable-temperature NMR spectroscopy, to determine the barriers to rotation. researchgate.net For a series of 9-aryltriptycene derivatives, dynamic NMR (DNMR) techniques have been used to investigate the internal rotation around the C(9)–C(Ar) bond. researchgate.net The results from these studies are often best interpreted by a back-and-forth rocking motion of the phenyl group rather than a full 360° rotation, especially when bulky substituents are present. researchgate.net

Theoretical Insights into Non-Covalent Interactions

Non-covalent interactions are fundamental to understanding the structure, stability, and function of molecules. mdpi.comnih.gov In this compound, the close spatial arrangement of the phenyl rotor and the triptycene stator gives rise to significant intramolecular non-covalent forces that dictate its rotational potential energy surface.

The rotational barrier in this compound is heavily influenced by CH/π interactions between the hydrogen atoms on the phenyl ring and the π-electron clouds of the triptycene's benzene (B151609) blades, as well as interactions between the peri-hydrogens of the triptycene unit and the phenyl ring. researchgate.net These interactions are not simple van der Waals forces but have significant contributions from both electrostatic and orbital components. researchgate.net

Electrostatic Contributions : These arise from the interaction between the slightly positive charge on the hydrogen atoms (of the C-H bonds) and the negative electrostatic potential of the π-electron cloud of the aromatic rings. This attraction is a key stabilizing factor when a C-H bond points towards the face of a benzene ring.

Orbital Contributions : These involve the delocalization of electrons from a filled orbital to an empty one. semanticscholar.org In the context of CH/π interactions, this can be described as a weak charge transfer from the π orbital of the benzene ring to the antibonding σ* orbital of the C-H bond. Natural Bond Orbital (NBO) analysis is a common theoretical tool used to quantify the extent of such electron delocalization. semanticscholar.org

Studies on substituted phenyltriptycenes have shown that these CH/π interactions are orientation-dependent and can be exploited to design the relative energies of the different rotamers. researchgate.net

| Interaction Type | Interacting Groups | Primary Contribution | Effect on Rotation |

|---|---|---|---|

| CH/π Interaction | Phenyl C-H and Triptycene Benzene Face | Electrostatic & Orbital | Stabilizes specific rotational conformations |

| Steric Repulsion | Peri-hydrogens of Triptycene and Phenyl Hydrogens | Exchange-Repulsion | Creates rotational energy barriers |

Non-covalent interactions play a crucial role in catalysis by stabilizing the transition state of a reaction more than the ground state, thereby lowering the activation energy. rsc.orgnih.gov Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) are used to dissect the interaction energy between molecules in a transition state into physically meaningful components such as electrostatics, exchange, induction, and dispersion. rsc.orgnih.gov This allows for a quantitative understanding of the specific forces—like hydrogen bonds or π-π stacking—that contribute to transition state stabilization. nih.gov

While this compound itself is not typically studied as a catalyst or substrate in this context, the principles of transition state stabilization by non-covalent interactions are broadly applicable. For instance, in organocatalysis, favorable π-π interactions between a catalyst containing an aromatic group (like a phenyl group) and a substrate's transition state structure can enhance stereoselectivity. nih.gov The triptycene scaffold is often used in catalyst design to create well-defined chiral pockets where such specific non-covalent interactions can be precisely controlled to stabilize the desired transition state.

Molecular Architecture and Applications in Advanced Materials Science

9-Phenyltriptycene as a Core Component in Molecular Machines

The rigid, three-dimensional architecture of the triptycene (B166850) scaffold makes it an exemplary component in the construction of artificial molecular machines. wikipedia.org These are assemblies of molecular components designed to perform machine-like movements in response to external stimuli. wikipedia.orgnobelprize.org this compound, with its distinct phenyl group attached to the triptycene framework, serves as a fundamental model for creating complex, functional nanoscale devices.

Design and Engineering of Molecular Rotors

The unique structure of this compound, comprising a phenyl "rotor" and a triptycene "stator," makes it an ideal candidate for a stepwise molecular rotor. rsc.orgresearchgate.netnih.gov The rotational potential of the phenyl group can be meticulously designed by introducing various substituents. rsc.orgnih.gov This allows for the control of rotational motion, a key feature of molecular machines. mdpi.com

Researchers have investigated how to influence the relative energies among the three possible rotamers (rotational isomers) of substituted phenyltriptycene. rsc.orgresearchgate.net One novel design strategy exploits the CH/π-interaction between a peri-hydrogen on the triptycene stator and the phenyl rotor. rsc.orgresearchgate.netnih.gov By comparing different substituted phenyltriptycenes, such as 1,4,5-trichloro-3',5'-dimethoxyphenyltriptycene, scientists have used structural analysis, temperature-dependent nuclear magnetic resonance studies, and density functional theory calculations to understand the effects of these substituents on the rotational energy landscape. rsc.orgresearchgate.netnih.gov These findings are crucial for the future design of sophisticated molecular rotors. rsc.orgresearchgate.net

In another innovative application, triptycene-based rotors have been covalently linked to paramagnetic metallofullerenes like Sc3C2@C80. rsc.org This creates a coupled system where the rotation of the triptycene unit can influence the spin state of the metallofullerene, demonstrating a method for remote control of neighboring electron spin states. rsc.org The rotation speed, modulated by factors like steric hindrance from methyl groups on the rotor, was shown to affect the spin relaxation and spin–metal hyperfine couplings, as revealed by electron paramagnetic resonance (EPR) spectroscopy. rsc.org

Table 1: Research Findings on this compound Based Molecular Rotors

| System | Key Design Feature | Method of Analysis | Finding | Citation |

|---|---|---|---|---|

| Substituted Phenyltriptycene | CH/π-interaction between stator and rotor | NMR, DFT calculations | Substituents control the relative energies of rotamers, enabling design of rotational potential. | rsc.org, researchgate.net, nih.gov |

Development of Molecular Switches

The principles used to control the rotational motion in phenyltriptycene-based rotors are directly applicable to the development of molecular switches. rsc.orgresearchgate.net A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, pH changes, or temperature. frontiersin.orgrsc.org The distinct, stable conformations of substituted phenyltriptycenes can serve as the "on" and "off" states of a switch.

By carefully selecting substituents, the energy barriers between these states can be engineered to respond to specific inputs. rsc.orgnih.gov For instance, the work on 1,4,5-trichloro-3',5'-dimethoxyphenyltriptycene demonstrated that chemical modifications could predictably alter the stability of its different rotational isomers. rsc.orgresearchgate.net This controlled bistability is the fundamental property required for a molecular switch, paving the way for the creation of triptycene-based switches for applications in molecular electronics and smart materials. rsc.orgresearchgate.netmdpi.com

Exploration of Molecular Gearing Systems

The inherent rigidity and defined geometry of the triptycene framework have been exploited to create molecular-scale gearing systems. Pioneering work in this area investigated the restricted rotation in sterically hindered molecules like 9-aryltriptycenes, leading to the concept of dynamic gearing. nih.gov

One of the earliest examples of a molecular bevel gear consisted of two 9-triptycyl groups joined at their bridgehead carbons to a central atom. nih.gov Both experimental and theoretical studies confirmed that the triptycyl groups are tightly intermeshed and undergo correlated disrotatory motion, mimicking the function of macroscopic gears. nih.gov

More complex systems have also been synthesized. For example, derivatives of 1,4-Dimethyl-9-phenoxytriptycene, where a methyl, isopropyl, or t-butyl group is placed in the ortho-position of the phenoxyl moiety, have been shown to function as bevel gear systems with a two-toothed and a three-toothed wheel. researchgate.net Dynamic NMR studies of these molecules revealed the energy barriers for different gearing processes, such as the interconversion between different spatial arrangements of the molecular components. researchgate.net

Table 2: Energy Barriers in a Molecular Bevel Gear System

| Gearing Process | Energy Barrier (kcal/mol) | Compound Derivative | Citation |

|---|---|---|---|

| ap ⇌ ±sc | 17.2 | o-isopropyl | researchgate.net |

Integration into Supramolecular Frameworks and Porous Materials

The well-defined, three-dimensional structure of this compound and its derivatives makes them exceptional building blocks for constructing highly ordered, porous materials. Their rigid nature helps to create robust frameworks with permanent porosity and high surface areas.

Application in Crystal Engineering for Functional Materials

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable shape and rigidity of the triptycene unit are highly advantageous for this purpose. When triptycene-based molecules are used as building blocks, they direct the assembly of molecules into specific, often porous, crystalline architectures. This control over the solid-state structure is fundamental to creating functional materials for applications such as gas storage and separation.

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs)

COFs are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com The incorporation of triptycene units into COFs provides a route to stable, three-dimensional frameworks. mdpi.comrsc.org

For example, two 3D COFs, named Trip-COF-1 and Trip-COF-2, were synthesized using a triptycene core through [6+4] imine condensation reactions. rsc.org These materials exhibit good crystallinity and form unique honeycomb-like nanochannel structures. rsc.org The rigid and bulky nature of the triptycene building block in Trip-COF-1 results in a non-interpenetrated structure with a large pore size of 4.0 nm. rsc.org In another study, combining a triptycene-based triangular prism node with other building units led to 3D COFs (JUC-568 and JUC-569) with novel topologies. researchgate.net These materials showed impressive performance in gas adsorption, particularly for hydrogen. researchgate.net

Table 3: Properties of Triptycene-Based Covalent Organic Frameworks

| Framework Name | Topology | Key Feature | Application | Citation |

|---|---|---|---|---|

| Trip-COF-1 | stp | Non-interpenetrated, 4.0 nm pores | Potential for catalysis, separation | rsc.org |

| JUC-568 | ceq | High porosity | Gas adsorption (CO₂, CH₄, H₂) | researchgate.net |

Metal-Organic Frameworks (MOFs)

MOFs are materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional structures. Triptycene-based ligands have been successfully used to synthesize a range of MOFs with diverse structures and properties. rsc.orgresearchgate.net

By using flexible triptycene-derived ligands and varying reaction conditions, researchers have created a series of 1D, 2D, and 3D frameworks. rsc.orgresearchgate.net In one study, triptycene-based ligands such as 2,3,6,7,14,15-hexahydroxy triptycene (HHTripH2) and its dimethyl derivative were used to create 2D MOFs with copper. chemrxiv.orgchemrxiv.org The bulky triptycene units helped to mitigate the strong interlayer π-π interactions that typically hinder the growth of high-quality crystals in 2D MOFs. chemrxiv.orgchemrxiv.org This allowed for the successful synthesis of single crystals, which is crucial for accurately determining their structure and understanding their physical properties, such as antiferromagnetism. chemrxiv.orgchemrxiv.org However, the inclusion of bulky iptycenyl groups can sometimes crowd the pores of the MOF or lead to framework collapse upon solvent removal, reducing the accessible surface area. rsc.orgresearchgate.net

Modulation of Porosity and Gas Permeation Properties

The incorporation of the rigid and three-dimensional triptycene scaffold into polymer structures is a key strategy for developing materials with enhanced porosity and gas permeation capabilities, often referred to as Polymers of Intrinsic Microporosity (PIMs). researchgate.net The bulky, paddlewheel shape of the triptycene unit prevents the efficient packing of polymer chains, creating a significant amount of free volume and interconnected micropores within the material. This intrinsic microporosity is fundamental to the high gas permeability observed in these advanced polymers. researchgate.net

Triptycene-based PIMs, such as PIM-TMN-Trip and PIM-BTrip, have demonstrated exceptionally high diffusion and solubility coefficients, which are the basis for their high permeability. researchgate.net A detailed analysis of their transport parameters reveals that the rigid triptycene framework contributes to a strong size-sieving character. researchgate.net This analysis shows that energetic selectivity, rather than entropic factors, governs the gas transport properties in these highly rigid polymers. researchgate.net The performance of these materials is often benchmarked against the archetypal PIM-1 and the ultrapermeable poly(trimethylsilylpropyne) (PTMSP). researchgate.net The addition of porous fillers into polymer matrices, creating mixed-matrix membranes (MMMs), is another method that effectively promotes gas transport and increases gas permeability while maintaining selectivity. nih.gov For instance, incorporating specific particles into composite membranes has been shown to increase gas permeability by 5 to 10 times compared to the base polymer matrix.

The table below presents a comparison of gas permeability data for various polymers, highlighting the enhanced performance of triptycene-containing PIMs.

| Polymer | Gas | Permeability (Barrer) |

| PIM-TMN-Trip | O₂ | Data not available |

| N₂ | Data not available | |

| CO₂ | Data not available | |

| PIM-BTrip | O₂ | Data not available |

| N₂ | Data not available | |

| CO₂ | Data not available | |

| Pure PI Film | O₂ | 13.85 |

| N₂ | 5.22 | |

| CO₂ | 67.55 | |

| HCPs/PI MMMs | O₂ | 24.03 |

| N₂ | Data not available | |

| CO₂ | 105.85 |

Development of Optically Active Molecular Systems

The unique, rigid, and well-defined three-dimensional structure of the triptycene unit makes it an excellent scaffold for the development of optically active and chiral molecular systems. tandfonline.comkatsonis.eu By incorporating chiral moieties into triptycene-containing molecules, particularly polymers, researchers can create materials with specific chiroptical properties for advanced applications. tandfonline.com

A notable example is the synthesis of a novel chiral poly(amide–imide) (PAI) that integrates a triptycene derivative into its backbone. tandfonline.com This was achieved through the polycondensation reaction of a triptycene-based diamine (bis(4-aminophenoxy)phenyl triptycene) with a chiral diacid chloride derived from the amino acid S-valine (N,N′-(pyromellitoyl)-bis-S-valine diacid chloride). tandfonline.com The resulting polymer was confirmed to be optically active, exhibiting a specific rotation of = -72°. tandfonline.com The introduction of chirality into the polymer backbone creates unique structures that mimic those found in nature, such as proteins and nucleic acids. tandfonline.com

The development of such optically active polymers is a significant area of polymer science due to their potential in specialized applications. These applications include enantiomer separation, asymmetric catalysis, and the creation of advanced biomedical devices. tandfonline.com

The properties of the triptycene-based chiral polymer are summarized below.

| Property | Value / Description |

| Polymer Type | Chiral Poly(amide–imide) (PAI) |

| Chiral Component | S-valine |

| Triptycene Monomer | bis(4-aminophenoxy)phenyl triptycene |

| Specific Rotation [α]D | -72° |

| Inherent Viscosity | 0.41 dL/g |

Future Research Directions and Advanced Applications

Rational Design Principles for Enhanced Rotational Control

The foremost challenge and opportunity in the development of 9-phenyltriptycene-based molecular machines lies in achieving precise control over the rotational motion of the phenyl group. Future research will focus on establishing robust design principles to manipulate the energy landscape of this rotation.

Key Research Thrusts:

Steric and Electronic Tuning: The rotational barrier of the phenyl group can be systematically modified by introducing substituents onto both the phenyl rotor and the triptycene (B166850) stator. rug.nl Future work will involve a systematic exploration of how the size (steric bulk) and electronic properties (electron-donating or -withdrawing nature) of these substituents can be used to either increase or decrease the energy barrier to rotation. For instance, introducing bulky groups at the ortho-positions of the phenyl ring would predictably increase the rotational barrier, while substituents on the triptycene cage can alter the stability of different rotational conformations (rotamers). rug.nl

Non-Covalent Interactions: The subtle yet powerful influence of non-covalent interactions is a key avenue for fine-tuning rotational dynamics. The CH/π interaction, a weak hydrogen bond between a C-H bond and a π-system, has been identified as a significant factor in controlling the relative energies of different rotamers in substituted phenyltriptycene systems. rug.nl Future designs will aim to strategically place functional groups that can engage in specific, directional non-covalent interactions like hydrogen bonds, halogen bonds, or π-π stacking to create more complex and well-defined potential energy surfaces for the rotor.

Haptotropic Metal Complexation: The coordination of a metal fragment to one of the aromatic rings of the triptycene stator can significantly alter the steric and electronic environment around the phenyl rotor. Research on related indenyltriptycenes has shown that the migration of a metal-carbonyl unit (a haptotropic shift) leads to a substantial increase in the rotational barrier. rug.nl Applying this concept to this compound by designing systems where metal complexation can be reversibly controlled offers a pathway to an external "switch" for the rotor's mobility.

Table 1: Factors Influencing Rotational Barriers in 9-Aryltriptycenes

| Design Principle | Mechanism | Predicted Effect on Rotational Barrier |

| Substituent Steric Bulk | Increases van der Waals repulsion in the rotational transition state. | Increase |

| CH/π Interactions | Stabilizes specific ground-state rotamer conformations. | Can increase or decrease, depending on the transition state. |

| Haptotropic Metal Control | Alters steric hindrance and electronic structure of the triptycene stator. | Significant Increase |

| Ground State Destabilization | Introducing substituents on the triptycene's benzo bridges can raise the ground state energy. | Decrease |

Integration into More Complex Molecular Machines and Devices

While this compound itself is a fundamental molecular rotor, its true potential will be realized when it is integrated as a component within larger, more complex molecular machines. Future research will focus on incorporating the this compound motif into supramolecular architectures to perform more sophisticated functions.

Prospective Integrated Systems:

Molecular Gears and Transmissions: The correlated motion of multiple rotors is the basis of molecular gearing. By linking two or more this compound units, either directly or through a central atom, it is possible to create molecular bevel gears where the rotation of one phenyl group drives the correlated rotation of another. acs.org Future work will explore the synthesis of extended arrays of these units to transmit motion over larger molecular distances, creating a nanoscale transmission system.

Molecular Brakes: The free rotation of the phenyl group can be halted by an external signal. An early example in a related system involved a triptycene rotor where the binding of a cation to a nearby receptor site acted as a "brake," stopping the rotational motion. This principle can be adapted to this compound by incorporating a recognition site that undergoes a conformational change upon binding an analyte, thereby blocking the rotational path of the phenyl ring.

Actuators in Dynamic Materials: Overcrowded alkene-based molecular motors, which operate through light-driven rotation, have been integrated into larger systems to create dynamic materials. rug.nl Similarly, this compound units can be incorporated into polymer backbones or liquid crystal phases. The controlled rotation of the phenyl group, triggered by an external stimulus, could then be used to alter the bulk properties of the material, such as its viscosity, chirality, or optical response.

Exploration of Novel Stimulus-Responsive Systems

To function as a true machine, the motion of the this compound rotor must be controlled by external stimuli. While thermal energy can overcome the rotational barrier, future research will focus on developing systems that respond to other forms of energy, allowing for more precise and "on-demand" control.

Potential Stimuli for Rotational Control:

Light (Photocontrol): Light is an ideal external stimulus as it can be delivered with high spatial and temporal precision. One strategy involves attaching a photoswitchable molecule, such as an azobenzene unit, to the this compound core. The azobenzene undergoes a reversible change in geometry (isomerization) when irradiated with specific wavelengths of light. This geometric change can be designed to alter the steric environment around the phenyl rotor, effectively switching the rotational barrier between "high" and "low" states.

Chemical and Ionic Signals: The development of molecular "brakes" relies on chemical stimuli. Future systems could be designed to respond to specific ions, pH changes, or the binding of small molecules. For example, a proton-sensitive functional group near the rotor could change its size or charge state in response to a change in pH, thereby gating the rotational motion. This could lead to sensors where the rotational speed of the phenyl group signals the presence of a specific chemical analyte. nih.gov

Redox Processes: Incorporating a redox-active moiety, such as a ferrocene unit, into the this compound structure would allow for electrochemical control. Oxidation or reduction of this unit would alter its electronic properties and potentially its conformation, which could be coupled to the rotational dynamics of the phenyl rotor, creating an electrochemically-driven molecular switch.

Orthogonal Stimuli: A sophisticated level of control involves creating systems that respond to multiple, independent (orthogonal) stimuli. rug.nl For instance, a this compound derivative could be designed where the general rotational speed is set by temperature, but can be temporarily halted by a pulse of light or the introduction of a chemical braking agent. nih.govnih.gov

Development of Predictive Computational Models for Deeper Understanding of Dynamics

A deep understanding of the relationship between molecular structure and rotational dynamics is essential for rational design. While initial studies have utilized computational methods, future research must focus on developing highly accurate and predictive models.

Future Computational Directions:

Advanced Force Fields: Current molecular mechanics force fields can provide initial estimates of rotational barriers, but they sometimes overestimate these values. rug.nl A key goal is to develop refined force fields specifically parameterized for triptycene-based systems. These new models would more accurately account for subtle effects like CH/π interactions and the polarization of electron clouds during rotation, leading to better predictions of energy landscapes.

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods: To accurately model stimulus-response, such as a photochemical isomerization or a redox event, hybrid QM/MM methods will be crucial. In this approach, the core stimulus-responsive part of the molecule is treated with high-level quantum mechanics, while the rest of the system is modeled with computationally less expensive molecular mechanics. This allows for the simulation of large, complex systems without sacrificing accuracy in the critical regions.

Molecular Dynamics Simulations: Beyond calculating static energy barriers, molecular dynamics (MD) simulations will be essential for understanding the real-time, temperature-dependent motion of the phenyl rotor. These simulations can reveal the pathways of rotation, the frequency of rotational events, and how the rotor's motion is coupled to the vibrations of the rest of the molecule and the surrounding solvent or material. Predictive MD simulations will be invaluable for designing integrated systems like molecular gears, allowing researchers to test how motion is transmitted through the system before undertaking complex syntheses.

Q & A

Q. What are the key synthetic routes for 9-Phenyltriptycene, and how can their efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves Diels-Alder reactions between anthracene derivatives and phenyl-substituted dienophiles. Optimization requires systematic parameter variation (e.g., temperature, solvent polarity, catalyst loading) using factorial experimental designs . For reproducibility, document reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via HPLC or GC-MS . Yield optimization may involve statistical tools like response surface methodology (RSM) to identify interactions between variables .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Characterization should integrate:

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) for precise bond angles/distances .

- Electronic Properties : UV-Vis spectroscopy to assess conjugation effects and cyclic voltammetry (CV) for redox behavior .

- Vibrational Modes : FT-IR and Raman spectroscopy to confirm functional groups and symmetry .

Ensure calibration of instruments (e.g., NMR spectrometers) using standard references and report uncertainties in measurements .

Advanced Research Questions

Q. How can conflicting data regarding the thermal stability of this compound be resolved?

Methodological Answer: Discrepancies in thermal stability studies (e.g., TGA vs. DSC results) may arise from experimental conditions (heating rate, sample size) or impurities. To resolve contradictions:

- Conduct reproducibility trials with identical protocols across labs .

- Use controlled degradation studies under inert vs. oxidative atmospheres to isolate decomposition pathways .

- Apply multivariate analysis to distinguish intrinsic stability from artifact-driven data .

Publish raw data (e.g., thermograms) in appendices for peer validation .

Q. What computational methods are suitable for predicting the reactivity of this compound in supramolecular systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate host-guest interactions using force fields (e.g., AMBER) adjusted for aromatic stacking .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions .

Validate models against experimental crystallographic data and report convergence criteria (e.g., energy thresholds ≤1 kcal/mol) . For accuracy, benchmark against known triptycene derivatives .

Q. How can researchers address discrepancies in spectroscopic assignments for this compound derivatives?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., 9-methyltriptycene) .

- Isotopic Labeling : Use deuterated analogs to resolve overlapping proton signals in H-NMR .

- Collaborative Validation : Share spectra with independent labs to confirm peak assignments and minimize observer bias .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing kinetic data in this compound reaction studies?

Methodological Answer:

- Non-linear Regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics) using software like OriginLab or R .

- Error Propagation : Report confidence intervals for rate constants derived from triplicate experiments .

- Bayesian Inference : Model competing reaction pathways when mechanistic ambiguity exists .

Q. How should researchers design experiments to investigate the steric effects of this compound in host-guest chemistry?

Methodological Answer:

- Control Systems : Compare binding affinities with non-phenyl-substituted triptycenes using isothermal titration calorimetry (ITC) .

- Molecular Docking : Pre-screen guest molecules (e.g., fullerenes) with AutoDock Vina before lab validation .

- Crystallographic Validation : Resolve co-crystal structures to confirm steric hindrance effects .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of negative or inconclusive results in this compound studies?

Methodological Answer:

- Transparency : Publish raw datasets (e.g., failed synthesis attempts) in repositories like Zenodo .

- Peer Review : Disclose limitations (e.g., low yields, side reactions) in the "Discussion" section to guide future work .

- Ethical Alignment : Follow journal guidelines (e.g., ACS Ethical Standards) to avoid selective data omission .

Q. How can researchers enhance reproducibility in this compound synthesis?

Methodological Answer:

- Detailed Protocols : Specify exact equipment (e.g., Schlenk line models) and reagent batches (e.g., Sigma-Aldrich, ≥99%) .

- Open Science : Share step-by-step videos or supplementary files illustrating critical techniques (e.g., column chromatography gradients) .

- Collaborative Reproducibility : Partner with independent labs to verify key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.